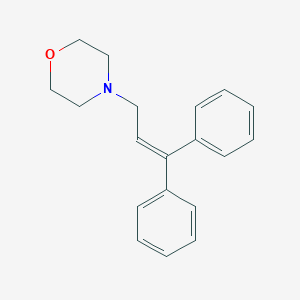

叶绿醇乙酸酯

概述

描述

科学研究应用

贝罗特拉司特有几个科学研究应用,包括:

生物学: 对贝罗特拉司特的研究所提供的见解,揭示了血浆激肽释放酶和激肽在各种生理过程中的作用。

作用机制

贝罗特拉司特通过与血浆激肽释放酶结合并抑制其蛋白水解活性而发挥作用。 这种抑制作用阻止了高分子量激肽原的裂解和激肽的释放,激肽是一种在遗传性血管神经性水肿发作期间会促进肿胀和疼痛的多肽 . 通过减少可用的激肽量,贝罗特拉司特有效地预防了遗传性血管神经性水肿的症状 .

安全和危害

未来方向

Research on Phytyl acetate is ongoing, with current studies seeking to determine optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages in livestock . Another area of interest is the development of nanoformulations to enhance the bioavailability of Phytyl acetate .

生化分析

Biochemical Properties

Phytyl acetate plays a role in biochemical reactions, particularly in the biosynthesis of tocopherols, a form of Vitamin E . It interacts with enzymes such as p-hydroxyphenylpyruvate dioxygenase (HPPD), homogentisate phytyltransferase (HPT), and tocopherol cyclase (TC) in the biosynthesis process .

Cellular Effects

Phytyl acetate influences cellular function through its role in the production of tocopherols . Tocopherols are potent antioxidants that protect biological molecules from detrimental oxidative modifications . They are involved in cell signaling, gene regulation, membrane processes, and nerve functions .

Molecular Mechanism

Phytyl acetate exerts its effects at the molecular level through its role in the biosynthesis of tocopherols . It is involved in the formation of tocopherol quinone, which is related to the antioxidant action of tocopherols .

Temporal Effects in Laboratory Settings

It is known that the biosynthesis of tocopherols, which involves Phytyl acetate, changes during plant development and in response to different stresses .

Dosage Effects in Animal Models

There is currently limited information available on the effects of Phytyl acetate dosage in animal models. Vitamin E, which Phytyl acetate is a derivative of, has been studied extensively. It is commonly used as a feed additive to enhance animal health and immune function .

Metabolic Pathways

Phytyl acetate is involved in the metabolic pathways of tocopherol biosynthesis . This process takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .

Transport and Distribution

It is known that tocopherols, which Phytyl acetate is involved in synthesizing, are lipid-soluble and are therefore likely to be distributed within the lipid portions of cells .

Subcellular Localization

Tocopherols, which Phytyl acetate is involved in synthesizing, are known to be located at the membrane surface due to their lipophilic nature .

准备方法

贝罗特拉司特的合成涉及多个步骤,包括关键中间体的形成及其随后反应形成最终产物。合成路线通常包括以下步骤:

吡唑环的形成: 此步骤涉及合适的起始原料反应形成吡唑环结构。

引入官能团: 通过特定的反应引入各种官能团,例如三氟甲基。

偶联反应: 通过偶联反应将不同的中间体连接起来,得到最终产物.

贝罗特拉司特的工业生产方法包括优化这些合成路线,以确保最终产物的高产率和纯度。 反应条件,例如温度、压力和溶剂选择,必须仔细控制,以达到预期结果 .

化学反应分析

贝罗特拉司特经历了几种类型的化学反应,包括:

取代反应: 这些反应涉及用另一个官能团替换一个官能团。这些反应中常用的试剂包括卤素和亲核试剂。

氧化还原反应: 这些反应分别涉及电子的获得或损失。常用的试剂包括氧化剂,如高锰酸钾,以及还原剂,如硼氢化钠。

相似化合物的比较

贝罗特拉司特在血浆激肽释放酶抑制剂中是独一无二的,因为它可以口服给药,并采用每日一次的给药方案 . 类似的化合物包括:

依卡替班: 一种用于治疗急性遗传性血管神经性水肿发作的激肽 B2 受体拮抗剂。

拉纳德鲁单抗: 一种抑制血浆激肽释放酶的单克隆抗体,用于预防遗传性血管神经性水肿发作。

属性

| { "Design of the Synthesis Pathway": "Phytyl acetate can be synthesized through esterification reaction between phytyl alcohol and acetic acid in the presence of a catalyst.", "Starting Materials": [ "Phytyl alcohol", "Acetic acid", "Catalyst (e.g. sulfuric acid, p-toluenesulfonic acid)" ], "Reaction": [ "Add phytyl alcohol and acetic acid in equimolar amounts to a round-bottom flask.", "Add a catalytic amount of the chosen catalyst to the flask.", "Heat the mixture under reflux for several hours.", "Allow the mixture to cool to room temperature.", "Extract the crude product with a non-polar solvent (e.g. diethyl ether).", "Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Filter the solution and evaporate the solvent under reduced pressure to obtain pure phytyl acetate." ] } | |

CAS 编号 |

10236-16-5 |

分子式 |

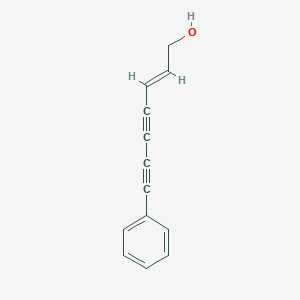

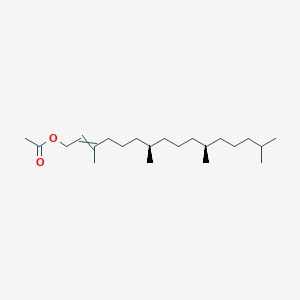

C22H42O2 |

分子量 |

338.6 g/mol |

IUPAC 名称 |

[(E)-3,7,11,15-tetramethylhexadec-2-enyl] acetate |

InChI |

InChI=1S/C22H42O2/c1-18(2)10-7-11-19(3)12-8-13-20(4)14-9-15-21(5)16-17-24-22(6)23/h16,18-20H,7-15,17H2,1-6H3/b21-16+ |

InChI 键 |

JIGCTXHIECXYRJ-LTGZKZEYSA-N |

手性 SMILES |

CC(C)CCCC(C)CCCC(C)CCC/C(=C/COC(=O)C)/C |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCOC(=O)C)C |

规范 SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCOC(=O)C)C |

密度 |

0.867-0.873 |

| 10236-16-5 | |

物理描述 |

Colourless liquid; Balsamic aroma |

溶解度 |

Practically insoluble to insoluble in water Soluble (in ethanol) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。